molecular formula C5H10N2O2S B1666528 N-Acetylcysteine amide CAS No. 38520-57-9

N-Acetylcysteine amide

Cat. No.: B1666528
CAS No.: 38520-57-9
M. Wt: 162.21 g/mol
InChI Key: UJCHIZDEQZMODR-BYPYZUCNSA-N
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Mechanism of Action

Target of Action

N-Acetylcysteine amide (NACA) primarily targets the Glutathione (GSH) system, a crucial antioxidant in the body . It directly reduces intracellular Glutathione disulfide (GSSG) to GSH without glutathione peroxidase . It also has anti-inflammatory activity through the regulation of activation of NF-κB and HIF-1α , as well as modulation of reactive oxygen species .

Mode of Action

NACA, as a thiol antioxidant, modulates glutamatergic, neurotrophic, and inflammatory pathways . It works by replenishing intracellular GSH levels, which is a critical antioxidant in the body . It also downregulates pro-inflammatory cytokines, such as IFNγ, TNFα, IL-1β, and IL-6, but upregulates the anti-inflammatory IL-4 .

Biochemical Pathways

NACA affects several biochemical pathways. It plays a significant role in the GSH system , helping to maintain the body’s antioxidant and nitric oxide systems during stress, infections, toxic assault, and inflammatory conditions . It also impacts the inflammatory pathways by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines .

Pharmacokinetics

The pharmacokinetic properties of NACA are yet unclear due to lack of an accurate quantification method . It is known that naca has better blood-brain barrier permeability and bioavailability compared to n-acetylcysteine (nac) . The bioavailability of NACA is significantly higher than NAC (67% and 15%, respectively) .

Result of Action

NACA has shown promising results in various studies. It significantly prolongs survival, decreases severity scores, and shortens recovery time in mice undergoing allogeneic hematopoietic cell transplantation . It also reduces ROS accumulation in the spleen after transplantation . Moreover, NACA has been found to decrease DNA damage and cell death via caspase-dependent apoptosis .

Action Environment

The action of NACA can be influenced by environmental factors. For instance, oxidative stress conditions can enhance the antioxidant activity of NACA . Furthermore, NACA has been found to inhibit platelet aggregation and protect against oxidative stress .

Biochemical Analysis

Biochemical Properties

N-Acetylcysteine amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit platelet aggregation induced by collagen . This compound also interacts with membrane complement regulatory proteins (mCRPs: CD46, CD55, and CD59), and its antioxidant properties can prevent the release of mCRP-positive microparticles induced by oxidative stress .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to protect human retinal pigment epithelial cells from oxidative stress-induced apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a direct scavenger of free radicals . Moreover, it can cross the blood-brain barrier, chelate Cu2+ (which catalyzes free radical formation), and prevent ROS-induced activation of c-Jun N-terminal protein kinase (JNK), mitogen-activated protein kinase MAPK (p38), and matrix metalloproteinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound can prevent the formation of cataracts induced by a solution that causes cataracts to form . Moreover, it has been shown to have a protective effect against oxidative stress conditions associated with platelet activation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Evidence from animal studies demonstrates a robust association for the prophylactic application of this compound post-traumatic brain injury with improved neurofunctional outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to exert its neuroprotective potential through two well-known mechanisms, which are its restoration of the glutathione pool and direct scavenging ability against reactive oxygen species .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has better blood–brain barrier permeability and bioavailability compared to N-acetylcysteine, which allows it to exert its effects in the central nervous system .

Subcellular Localization

Given its antioxidant properties and ability to cross the blood-brain barrier, it is likely that it can reach various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylcysteine amide typically involves the acylation of cysteine or its derivatives. One efficient method starts with N-acetyl-L-cysteine, which is reacted with an organic alcohol and an inorganic acid to form an organic solution containing N-acetyl-L-cysteine ester. This ester is then converted to acetylcysteine amide through further reactions .

Industrial Production Methods

Industrial production of acetylcysteine amide follows similar synthetic routes but is optimized for large-scale production. The process involves high chemical yields and high enantiomeric purity, ensuring the compound’s effectiveness and safety for therapeutic use .

Properties

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-3(8)7-4(2-10)5(6)9/h4,10H,2H2,1H3,(H2,6,9)(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCHIZDEQZMODR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436398
Record name N-Acetylcysteine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38520-57-9
Record name N-Acetylcysteine amide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38520-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetylcysteine amide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylcysteine amide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name N-Acetylcysteine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-acetamido-3-mercaptopropanamide
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Record name ACETYLCYSTEINAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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